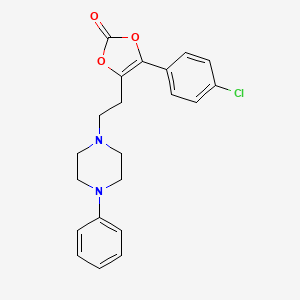

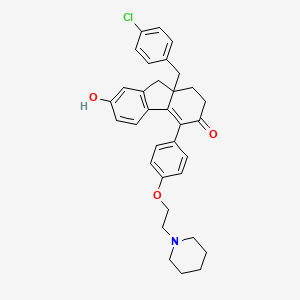

9a-(4-Chlorobenzyl)-7-hydroxy-4-(4-(2-(piperidin-1-yl)ethoxy)phenyl)-9,9a-dihydro-1H-fluoren-3(2H)-one

Overview

Description

CMP8 is a selective and potent mutant ERLBD ligand.

Scientific Research Applications

Photocatalytic Applications

The compound's derivatives, such as 9-fluorenone and related photocatalysts, have been applied in the oxidation of non-activated alcohols and the selective oxygenation of tertiary amines . These processes are facilitated under blue light-emitting diode irradiation, highlighting their potential in environmentally friendly and sustainable chemical synthesis. The detailed methodology supports its application in late-stage modification of amines and selective oxidation of steroids, showcasing its versatility and the non-toxic nature of the catalysts used (Zhang et al., 2020).

Structural Chemistry

In structural chemistry, derivatives of this compound have been explored for their molecular conformation and intermolecular interactions . For example, the study of a related compound revealed insights into the chair conformation of the piperidine ring and the dihedral angles between aromatic rings, contributing to the understanding of molecular structures through hydrogen bonding and π interactions (Aydın et al., 2011).

Anti-leukemia Activity

The synthesis of compounds based on a similar molecular scaffold has demonstrated potential bioactivity against leukemia . Structural characterization and bioactivity assessment suggest these compounds could inhibit the growth of K562 cells, indicating their potential in cancer research (Yang et al., 2009).

Luminescent Materials

Compounds related to 9a-(4-Chlorobenzyl)-7-hydroxy-4-(4-(2-(piperidin-1-yl)ethoxy)phenyl)-9,9a-dihydro-1H-fluoren-3(2H)-one have been used in the synthesis of luminescent materials , specifically gold complexes that exhibit photoluminescence. This application is significant for the development of new materials for optoelectronics and sensing technologies (Vicente et al., 2004).

DNA-Drug Interaction Studies

Moreover, these compounds have been employed in DNA-drug interaction studies using surface plasmon resonance, contributing to the understanding of how drugs interact with DNA. This research is crucial for developing new therapeutic agents and understanding the molecular basis of drug action (Bischoff et al., 1998).

Mechanism of Action

Target of Action

CMP8 is a selective ligand for the estrogen receptor . It binds to the mutant estrogen receptor ligand binding domain (ERLBD). CMP8 exhibits IC50 values of 29 nM, 41 nM, 1100 nM, and 2200 nM for MGERα, MGRERα, hERα, and hERβ, respectively . These receptors play a crucial role in the regulation of gene expression and affect cellular proliferation and differentiation in target tissues.

Mode of Action

The compound interacts with its targets, the estrogen receptors, by binding to the ERLBD. This binding can influence the conformation of the receptor and modulate its activity

Biochemical Pathways

Estrogen receptors are involved in a wide array of biological processes, including reproductive development and function, cardiovascular health, bone integrity, cognitive function, and behavior .

Pharmacokinetics

These properties are crucial in determining the compound’s bioavailability, its distribution within the body, its metabolism, and its eventual elimination

Result of Action

The molecular and cellular effects of CMP8’s action are likely to be diverse, given the wide range of processes regulated by estrogen receptors. By acting as a ligand for these receptors, CMP8 could potentially influence gene expression profiles, cellular proliferation and differentiation, and other cellular functions . .

properties

IUPAC Name |

9a-[(4-chlorophenyl)methyl]-7-hydroxy-4-[4-(2-piperidin-1-ylethoxy)phenyl]-2,9-dihydro-1H-fluoren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H34ClNO3/c34-26-8-4-23(5-9-26)21-33-15-14-30(37)31(32(33)29-13-10-27(36)20-25(29)22-33)24-6-11-28(12-7-24)38-19-18-35-16-2-1-3-17-35/h4-13,20,36H,1-3,14-19,21-22H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHOXIEXEPIIKMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCOC2=CC=C(C=C2)C3=C4C5=C(CC4(CCC3=O)CC6=CC=C(C=C6)Cl)C=C(C=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H34ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9a-(4-Chlorobenzyl)-7-hydroxy-4-(4-(2-(piperidin-1-yl)ethoxy)phenyl)-9,9a-dihydro-1H-fluoren-3(2H)-one | |

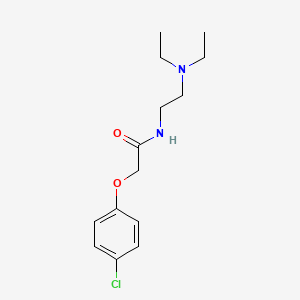

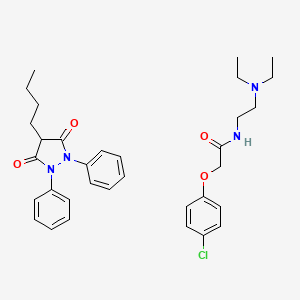

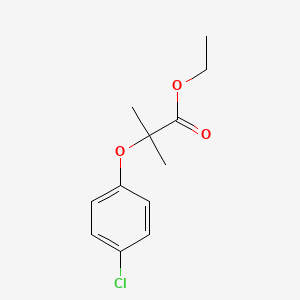

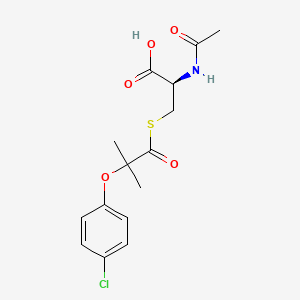

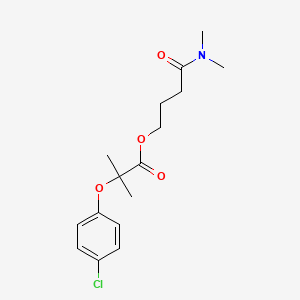

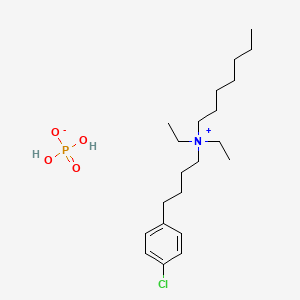

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.